molecular formula C14H25NO4 B13532932 2-{[(Tert-butoxy)carbonyl]amino}-3-(3,3-dimethylcyclobutyl)propanoic acid

2-{[(Tert-butoxy)carbonyl]amino}-3-(3,3-dimethylcyclobutyl)propanoic acid

Cat. No.: B13532932
M. Wt: 271.35 g/mol
InChI Key: JKGBRSWKLSCOJT-UHFFFAOYSA-N
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Description

2-{[(Tert-butoxy)carbonyl]amino}-3-(3,3-dimethylcyclobutyl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-3-(3,3-dimethylcyclobutyl)propanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent like acetonitrile . The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid in dichloromethane or HCl in methanol .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

2-{[(Tert-butoxy)carbonyl]amino}-3-(3,3-dimethylcyclobutyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-3-(3,3-dimethylcyclobutyl)propanoic acid involves the protection of the amino group, which prevents it from participating in unwanted side reactions. The Boc group can be selectively removed under acidic conditions, allowing the free amine to react with other molecules. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .

Properties

Molecular Formula

C14H25NO4

Molecular Weight

271.35 g/mol

IUPAC Name

3-(3,3-dimethylcyclobutyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H25NO4/c1-13(2,3)19-12(18)15-10(11(16)17)6-9-7-14(4,5)8-9/h9-10H,6-8H2,1-5H3,(H,15,18)(H,16,17)

InChI Key

JKGBRSWKLSCOJT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)CC(C(=O)O)NC(=O)OC(C)(C)C)C

Origin of Product

United States

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